molecular formula C17H14FN3O4S2 B2500332 N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide CAS No. 923114-53-8

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide

Cat. No.: B2500332
CAS No.: 923114-53-8
M. Wt: 407.43
InChI Key: SEVYIJFXJSDVFC-UHFFFAOYSA-N
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Description

N-(2-(2-(4-Fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide is a synthetic compound of significant research interest, built on a molecular framework combining thiazole and sulfonamide pharmacophores. The core structure features a 2-(4-fluorophenyl)thiazole ring system connected to a 2-nitrobenzenesulfonamide group via an ethyl linker. This specific architecture places it within a class of compounds being actively investigated for their potential bioactivities. Recent scientific studies on structurally analogous 2-aminothiazole sulfonamide derivatives have demonstrated promising antioxidant properties, showing potent free radical scavenging capabilities in assays such as DPPH and superoxide dismutation . Furthermore, related compounds have exhibited potent inhibitory effects against enzymes like urease, α-glucosidase, and α-amylase , making this chemical class a compelling subject for metabolic disorder and infectious disease research . The incorporation of the 4-fluorophenyl group and the sulfonamide moiety is a common strategy in medicinal chemistry to fine-tune properties like electronegativity, polarizability, and van der Waals volume, which are key factors influencing biological activity as identified in Quantitative Structure-Activity Relationship (QSAR) models . Researchers utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules for pharmaceutical development and biochemical probing. It is supplied For Research Use Only (RUO) and is strictly intended for laboratory investigations. It is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4S2/c18-13-7-5-12(6-8-13)17-20-14(11-26-17)9-10-19-27(24,25)16-4-2-1-3-15(16)21(22)23/h1-8,11,19H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVYIJFXJSDVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide typically involves the following steps:

Scientific Research Applications

Medicinal Chemistry

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide has been investigated for its therapeutic potential due to its ability to interact with various biological targets. The compound's structural features allow it to exhibit significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .

Research has shown that thiazole derivatives possess notable anti-inflammatory and antitumor properties. For instance, studies indicate that compounds similar to this compound can inhibit tumor growth and reduce inflammation in various experimental models .

Synthetic Chemistry

This compound serves as an important building block in synthetic chemistry. It can be utilized to create more complex molecules through various chemical reactions, enhancing the development of novel compounds with desired biological activities .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of several thiazole derivatives against Bacillus subtilis and Aspergillus niger. The results indicated that derivatives bearing nitro and amino substituents exhibited promising activity, suggesting that modifications to the thiazole structure could enhance antibacterial efficacy .

Case Study 2: Anti-tumor Effects

Another investigation focused on the anti-tumor properties of thiazole derivatives, including this compound. The findings revealed that these compounds could effectively inhibit the proliferation of cancer cells in vitro, demonstrating their potential as anticancer agents .

Mechanism of Action

The mechanism of action of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural Features and Tautomerism

Triazole Derivatives (): Compounds [7–9] from the International Journal of Molecular Sciences (2014) are 1,2,4-triazole-3-thiones with sulfonyl and halogen substituents. Unlike the target compound’s thiazole core, these triazoles exhibit tautomerism between thione and thiol forms. Spectral data (IR, NMR) confirm the dominance of the thione tautomer due to the absence of S-H stretches (~2500–2600 cm⁻¹) and presence of C=S vibrations (1247–1255 cm⁻¹) .

Sulfonamide Derivatives ():
The ChemComm compound N-(2-(4-fluorophenyl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide shares a sulfonamide group but incorporates a tetramethylpiperidinyloxy moiety. This structural difference may influence solubility and steric hindrance compared to the target compound’s nitrobenzenesulfonamide-thiazole system .

Substituent Effects on Properties

Compound Core Structure Key Substituents Electronic Effects
Target Compound Thiazole 4-Fluorophenyl, 2-nitrobenzenesulfonamide Strong electron-withdrawing (NO₂, SO₂)
Triazoles [7–9] () 1,2,4-Triazole Halogens (Cl, Br), sulfonyl groups Moderate electron-withdrawing (X, SO₂)
ChemComm Compound () Piperidine Tetramethylpiperidinyloxy Steric hindrance, basic nitrogen

Bioactivity Considerations

Astemizole (): This antihistamine contains a 4-fluorophenyl group and sulfonamide-like linkages but uses a benzimidazole-piperidine scaffold. The target compound’s thiazole and nitro groups may confer distinct receptor-binding profiles, possibly favoring kinase inhibition or antimicrobial activity over histamine antagonism .

Biological Activity

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

1. Synthesis and Structural Characteristics

The synthesis of this compound involves several chemical reactions that typically include the formation of thiazole and sulfonamide moieties. The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar activity.

Anticancer Activity

Thiazole derivatives have been explored for their anticancer potential. The compound's structure suggests it may interact with cellular pathways involved in tumor growth. Preliminary studies indicate that modifications in the thiazole and phenyl groups can enhance cytotoxicity against cancer cell lines.

3. Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

  • Fluorine Substitution : The presence of a fluorine atom on the phenyl ring enhances lipophilicity, potentially improving membrane permeability and biological activity.
  • Thiazole Ring : Variations in the thiazole substituents can significantly impact the compound's potency against specific targets, such as enzymes or receptors involved in disease processes.

4. Case Studies

Several studies have focused on similar compounds, providing insights into the biological activity of this compound:

StudyCompoundActivityFindings
Thiazole Derivative AAntimicrobialInhibition of E. coli growth with an IC50 of 5 µM
Thiazole Derivative BAnticancerSignificant cytotoxicity against MCF-7 cells (IC50 = 10 µM)
Thiazole Derivative CEnzyme InhibitionStrong AChE inhibition with an IC50 of 3 µM

5. Conclusion and Future Directions

This compound exhibits promising biological activities that warrant further investigation. Future research should focus on:

  • In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To elucidate the molecular mechanisms underlying its biological effects.
  • Optimization of Derivatives : To enhance potency and selectivity for specific biological targets.

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